molecular formula C10H13N3O B13434200 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B13434200
M. Wt: 191.23 g/mol
InChI Key: IFQJKARLRLRVPI-UHFFFAOYSA-N
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Description

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a pyrano ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst such as sodium carbonate in ethanol . This method is favored for its efficiency and the ability to produce high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of scalable catalysts suggest that similar approaches could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydroxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . This suggests a complex mechanism that combines antiproliferative effects with the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-4,6H2,1-2H3

InChI Key

IFQJKARLRLRVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)C#N

Origin of Product

United States

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